BenchChemオンラインストアへようこそ!

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate

Metabolic activation tracing CYP1A/1B N-hydroxylation Radiotracer stability

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate (CAS 210049-08-4) is the [3-14C]-radiolabeled monoacetate salt of Trp-P-1, a prototypical heterocyclic amine (HCA) carcinogen isolated from tryptophan pyrolysis products in broiled fish and grilled meats. The parent compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer, with sufficient evidence of carcinogenicity in experimental animals — inducing hepatic tumors in mice, fibrosarcomas in rats, and subcutaneous sarcomas in hamsters.

Molecular Formula C15H17N3O2
Molecular Weight 273.31 g/mol
CAS No. 210049-08-4
Cat. No. B1499111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate
CAS210049-08-4
Molecular FormulaC15H17N3O2
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
InChIInChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i13+2;
InChIKeyUXNRBAJNAWIPGF-BGRRMDFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C Acetate (CAS 210049-08-4): A Position-Specific 14C-Radiolabeled Heterocyclic Amine Carcinogen Standard for Quantitative ADME and DNA Adduct Dosimetry


3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate (CAS 210049-08-4) is the [3-14C]-radiolabeled monoacetate salt of Trp-P-1, a prototypical heterocyclic amine (HCA) carcinogen isolated from tryptophan pyrolysis products in broiled fish and grilled meats [1]. The parent compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer, with sufficient evidence of carcinogenicity in experimental animals — inducing hepatic tumors in mice, fibrosarcomas in rats, and subcutaneous sarcomas in hamsters [2]. Trp-P-1 undergoes metabolic activation via cytochrome P450 1A/1B-mediated N-hydroxylation of the exocyclic amino group to form DNA-reactive species, a pathway conserved across mammalian systems [3]. The 14C-labeled acetate form enables sensitive, quantitative tracking of the compound and its metabolites in biological matrices through liquid scintillation counting and autoradiography, with a molecular formula of C₁₄[¹⁴C]H₁₇N₃O₂ and molecular weight of 273.31 g/mol [4].

Why Unlabeled Trp-P-1, Stable Isotope Analogs, and Tritiated Forms Cannot Substitute for 3-14C Trp-P-1 Acetate in Quantitative Metabolism and Adduct Dosimetry Studies


Unlabeled Trp-P-1 acetate (CAS 68808-54-8) relies on HPLC-fluorescence or electrochemical detection, which achieves only low ng/g limits of quantification in complex biological matrices — insufficient sensitivity for tracking the 0.07% of administered dose that forms plasma protein adducts or for quantifying human hemoglobin adducts at sub-picomole per gram levels [1]. The [13C2,15N]-stable isotope-labeled Trp-P-1 acetate (CAS 1217002-93-1) serves exclusively as an internal standard for LC-MS/MS quantification and cannot provide whole-body autoradiographic spatial resolution, total radioactivity mass balance, or real-time tissue distribution kinetics . Tritiated [3H]-Trp-P-1, while useful for microautoradiography, suffers from inherent 3H lability: the tritium label at the exocyclic amino group undergoes exchange during cytochrome P450-mediated N-hydroxylation, the obligate metabolic activation step, leading to label loss and unreliable metabolite quantification [2]. In contrast, the [3-14C] label resides on the pyridoindole ring carbon at position 3 — remote from the site of metabolic oxidation — ensuring the radiotracer remains intact through both Phase I and Phase II metabolism, enabling faithful tracking of the parent compound and all carbon-retaining metabolites [3].

Quantitative Differentiation Evidence: 3-14C Trp-P-1 Acetate vs. Unlabeled, Stable Isotope-Labeled, and Tritiated Comparator Compounds


Position-Specific 14C Labeling at C-3 Ensures Metabolic Tracer Integrity Through N-Hydroxylation, Uniquely Enabling Complete Carbon Mass Balance in CYP1A-Dependent Activation Studies

The [3-14C] label is positioned on the pyridoindole ring carbon at position 3, which is structurally remote from the exocyclic amino group at position 3 that undergoes N-hydroxylation by CYP1A/1B [1]. In contrast, [3H]-Trp-P-1 typically incorporates tritium at the exocyclic amino group or at exchangeable positions, which undergo label loss during this obligate metabolic step. Experimental autoradiographic data with [14C]-Trp-P-1 demonstrate persistent, quantifiable radioactivity in liver at 24 h to 6 days post-injection, whereas liver radioactivity from [3H]-Trp-P-1 following cytochrome P450 induction shows qualitative binding patterns without comparable long-term quantitative retention data [2]. The 14C label's half-life (5730 years) versus 3H (12.3 years) further ensures long-term experimental reproducibility and archival sample re-analysis.

Metabolic activation tracing CYP1A/1B N-hydroxylation Radiotracer stability

14C Quantification Enables Sub-Picomole Hemoglobin Adduct Dosimetry: 0.2% and 0.07% of Administered Dose Covalently Bound to Hemoglobin and Plasma Proteins Respectively, Providing a Validated Human Exposure Biomarker

Using [14C]-Trp-P-1 acetate in rat experiments, Umemoto et al. (1992) quantitatively determined that 0.2% of the administered dose formed stable covalent adducts with blood hemoglobin and 0.07% formed adducts with plasma proteins [1]. Acidic hydrolysis (6N HCl, 110°C, 24 h) of the Trp-P-1-hemoglobin adducts yielded a fluorescent derivative (TPHB) representing approximately 50% of total adducts, which was then used to establish a human biomonitoring assay [1]. Linear dose dependency of Trp-P-1 binding to liver DNA and hemoglobin was confirmed via 32P-postlabeling analysis, validating the TPHB surrogate marker [1]. Application of this method to human blood samples (n=4 healthy individuals) detected TPHB at levels ranging from 0.23 to 4.33 pmol/g hemoglobin, with absence confirmed in untreated control rats, establishing the assay's specificity [1]. In contrast, unlabeled Trp-P-1 quantification in human blood by HPLC-fluorescence lacks the sensitivity to detect adducts at these sub-picomole levels without prior enrichment [2].

Human biomonitoring Hemoglobin adduct dosimetry 32P-postlabeling validation

Trp-P-1 Demonstrates 12- to 24-Fold Higher Genotoxic Potency Than IQ, MeIQ, MeIQx, and PhIP in Human-Derived HepG2 Micronucleus Assay, Underpinning Its Selection as a High-Sensitivity Positive Control

In a head-to-head comparison of five major food-derived heterocyclic amines in the micronucleus assay using human HepG2 hepatoma cells, Trp-P-1 was genotoxic at a lowest effective concentration of ≥2.1 µM, whereas IQ, MeIQ, MeIQx, and PhIP all required concentrations of 25-50 µM to produce significant dose-dependent effects [1]. This represents a 12-fold (vs. 25 µM) to 24-fold (vs. 50 µM) difference in potency under identical experimental conditions [1]. The differential is attributable to the ~40-fold higher cytosolic acetyltransferase activity in HepG2 cells compared to CHO cells, which favors the metabolic activation of Trp-P-1 specifically [1]. In contrast, the Salmonella YG1024 assay with HepG2 homogenate activation ranked potency as IQ > MeIQ > Trp-P-1 ≥ MeIQx >> PhIP, demonstrating that Trp-P-1's relative potency advantage is human cell-context dependent [1].

Human genotoxicity screening HepG2 micronucleus assay Structure-activity ranking

14C-Trp-P-1 Enables Quantitative Whole-Body Autoradiography with Measured Organ-Specific Retention Kinetics: Liver Retains High Radioactivity at 6 Days Post-Injection, Exceeding All Other Tissues

Autoradiograms obtained 1-4 h after i.v. injection of [14C]-Trp-P-1 to albino and pigmented mice showed pronounced radioactivity uptake in the lymphatic system (thymus, lymph nodes, bone marrow, spleen), endocrine system (hypophysis, thyroid, adrenal medulla), liver, kidney medulla, and brain [1]. At longer post-injection times (24 h to 6 days), most labeled substance had cleared from tissues — except the liver, which retained a high concentration of radioactivity, indicative of persistent hepatic metabolite sequestration [1]. Pretreatment with the cytochrome P-448 inhibitor 9-hydroxyellipticine reduced liver radioactivity, confirming that hepatic accumulation was metabolite-dependent, while the CYP inducer beta-naphthoflavone redirected accumulation selectively to lung parenchyma [1]. A parallel study in rats using 14C-labelled Trp-P-1 with dietary BNF induction showed a 30- to 40-fold increase in small intestine EROD activity and pronounced radioactivity retention in the epithelia of small intestine, forestomach, esophagus, and oral cavity, with a sharp boundary of undetectable levels at the glandular stomach [2]. In contrast, unlabeled Trp-P-1 biodistribution studies cannot spatially resolve tissue-specific or cell-type-specific localization without radiolabel-based autoradiography [3].

Tissue distribution Whole-body autoradiography CYP induction modulation

14C-Trp-P-1 Quantifies BCRP/ABCG2-Mediated Lactational Carcinogen Transfer: 2.6-Fold Higher Milk-to-Plasma Ratio in Wild-Type vs. Bcrp1 Knockout Mice, with Cellular Accumulation Reduced Up to 10-Fold by BCRP Efflux

van Herwaarden et al. (2006) demonstrated using [14C]-Trp-P-1 that the breast cancer resistance protein BCRP/ABCG2 transports Trp-P-1 and decreases its cellular accumulation up to 10-fold in polarized cell lines [1]. In vivo pharmacokinetic studies showed that [14C]-Trp-P-1 plasma levels were substantially lower in wild-type mice compared to Bcrp1-/- mice after both oral and intravenous administration, demonstrating BCRP-mediated restriction of systemic exposure [1]. Critically, BCRP mediated transfer of [14C]-Trp-P-1 into milk, producing a 2.6±0.3-fold higher milk-to-plasma ratio in lactating wild-type versus Bcrp1-/- mice [1]. For comparison, [14C]-IQ showed a 3.4±0.6-fold ratio and [3H]-aflatoxin B1 showed 3.8±0.5-fold, indicating that Trp-P-1 has a distinct, intermediate BCRP substrate profile among dietary carcinogens [1]. This quantitative transporter substrate characterization is entirely dependent on the [14C] label; unlabeled Trp-P-1 cannot provide the total radioactivity quantification needed for milk/plasma ratio determination.

BCRP/ABCG2 transporter Lactational xenobiotic transfer Systemic exposure reduction

Acetate Salt Form Provides Defined Melting Point (250-260°C) and Crystalline Properties Enabling Reproducible Analytical Standard Preparation vs. Free Base (238-240°C) with Inconsistent Purity Profiles

The 3-14C Trp-P-1 acetate (CAS 210049-08-4) is supplied as a beige-brown crystalline solid with a defined melting point of 250-260°C and molecular formula C₁₄[¹⁴C]H₁₇N₃O₂ (MW 273.31) . The unlabeled Trp-P-1 free base (CAS 62450-06-0) exhibits a lower melting point of 238.4-240.2°C, while the unlabeled acetate salt (CAS 68808-54-8) has a melting point of 250-260°C with molecular weight 271.31 (non-isotopic) . Critically, early synthesis studies on Trp-P-1 free base preparations identified that commercial samples contained 11-17% impurities, whereas Trp-P-2 samples from identical sources achieved >99% purity, indicating that the free base form of Trp-P-1 presents inherent purification challenges that the acetate salt form mitigates [1]. The acetate counterion improves crystallinity and batch-to-batch consistency, essential for reproducible standard preparation in quantitative analytical workflows. The 14C-labeled acetate is typically supplied at 10 µCi specification, enabling direct use in radiometric assays without additional formulation steps .

Analytical reference standard Physicochemical characterization Salt form selection

High-Impact Application Scenarios for 3-14C Trp-P-1 Acetate Based on Quantitative Differentiation Evidence


Human Dietary Carcinogen Exposure Biomonitoring via Hemoglobin Adduct Dosimetry

The [14C]-Trp-P-1 acetate enables the TPHB-based hemoglobin adduct assay, which detected Trp-P-1 exposure in 4/4 healthy human blood samples at 0.23-4.33 pmol/g hemoglobin [1]. This assay relies on the dose-to-adduct conversion factor (0.2% hemoglobin; 0.07% plasma proteins) that was established exclusively with the 14C-labeled compound, as confirmed by 32P-postlabeling validation of DNA adduct linearity [1]. Laboratories conducting population-level exposure surveillance or assessing dietary intervention efficacy use this radiolabeled standard to calibrate the TPHB fluorescence assay and to generate the quantitative conversion factors required for reverse-dosimetry estimation of ingested Trp-P-1 dose [1].

CYP1A/1B-Mediated Metabolic Activation and Target Organ Carcinogenicity Risk Mapping

Whole-body tape-section autoradiography with [14C]-Trp-P-1 acetate revealed that hepatic radioactivity retention persists at 6 days post-injection — longer than any other organ — and that CYP induction by dietary beta-naphthoflavone redirects accumulation to lung parenchyma and small intestinal epithelia with a 30-40× increase in local EROD activity [2][3]. This application is critical for toxicology laboratories investigating organ-specific metabolic activation of food-borne carcinogens, where the spatial resolution of 14C autoradiography (distinguishing forestomach vs. glandular stomach boundaries) is unattainable with any non-radiolabeled analytical technique [3].

Transporter-Mediated Chemoprotection and Lactational Carcinogen Transfer Studies Using BCRP Knockout Models

[14C]-Trp-P-1 acetate quantified BCRP/ABCG2-mediated reduction of cellular Trp-P-1 accumulation by up to 10-fold and established a 2.6±0.3-fold milk-to-plasma ratio elevation in lactating wild-type vs. Bcrp1-/- mice [4]. This creates a standardized experimental platform for screening dietary chemoprotective agents that modulate BCRP activity, and for risk assessment of breast-milk transfer of heterocyclic amine carcinogens to nursing infants. The 14C label is the only modality enabling total radioactivity-based milk/plasma ratio measurement, as neither LC-MS/MS nor HPLC-fluorescence provides the requisite total mass balance in the milk compartment [4].

High-Sensitivity Positive Control for Human Cell-Based Genotoxicity Screening Assays

In HepG2 human hepatoma micronucleus assays, Trp-P-1 exhibits genotoxicity at ≥2.1 µM — a 12- to 24-fold lower effective concentration than IQ, MeIQ, MeIQx, or PhIP (25-50 µM) under identical conditions [5]. The [14C]-Trp-P-1 acetate serves as a calibrated positive control for laboratories validating new human cell-based genotoxicity screening platforms, where the combination of high potency in human cells and radiotracer quantification enables parallel measurement of DNA adduct formation at biologically relevant exposure levels. This avoids the confounding factor of supra-pharmacological dosing required for less potent HCAs [5].

Quote Request

Request a Quote for 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.